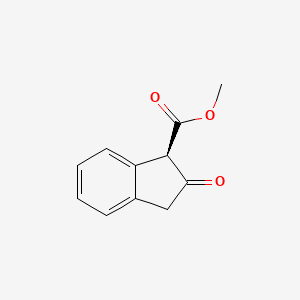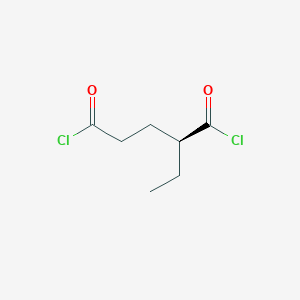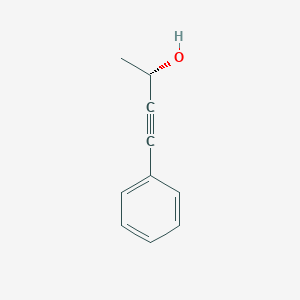
(2S)-4-Phenyl-3-butyn-2-ol
Vue d'ensemble
Description
(2S)-4-Phenyl-3-butyn-2-ol is a chiral organic compound with the molecular formula C10H10O It is characterized by a phenyl group attached to a butyn-2-ol structure, where the hydroxyl group is positioned on the second carbon atom in the (S)-configuration
Applications De Recherche Scientifique
(2S)-4-Phenyl-3-butyn-2-ol has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates. It can also serve as a model compound for studying the stereoselectivity of biological processes.
Medicine: this compound and its derivatives may have potential pharmaceutical applications. For example, they can be explored as intermediates in the synthesis of chiral drugs or as ligands in drug design.
Industry: The compound can be used in the production of fine chemicals and specialty materials. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Phenyl-3-butyn-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of 4-phenyl-3-butyn-2-one using chiral catalysts. For instance, asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst can yield the desired (2S)-enantiomer with high enantiomeric excess. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, and proceeds in the presence of hydrogen gas.
Another method involves the use of chiral auxiliaries or ligands in the reduction process. For example, the use of a chiral borane reagent in the reduction of 4-phenyl-3-butyn-2-one can also produce this compound with high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. The use of continuous flow reactors and immobilized chiral catalysts can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product can be achieved through techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-phenyl-3-butyn-2-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The triple bond in the butynyl group can be reduced to a double bond or a single bond using hydrogenation catalysts. For example, partial hydrogenation with Lindlar’s catalyst can yield (2S)-4-Phenyl-3-buten-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming (2S)-4-Phenyl-3-butyn-2-chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or tosyl chloride (TsCl).
Major Products
Oxidation: 4-Phenyl-3-butyn-2-one.
Reduction: (2S)-4-Phenyl-3-buten-2-ol or (2S)-4-Phenyl-2-butanol.
Substitution: (2S)-4-Phenyl-3-butyn-2-chloride.
Mécanisme D'action
The mechanism of action of (2S)-4-Phenyl-3-butyn-2-ol depends on its specific application. In asymmetric synthesis, the compound can act as a chiral auxiliary or ligand, influencing the stereochemistry of the reaction. The hydroxyl group and the phenyl group can participate in hydrogen bonding and π-π interactions, respectively, which can stabilize transition states and intermediates, leading to high enantioselectivity.
In biological systems, this compound can interact with enzymes and receptors through its functional groups. The hydroxyl group can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the enzyme or receptor, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
(2S)-4-Phenyl-3-butyn-2-ol can be compared with other similar compounds, such as:
(2R)-4-Phenyl-3-butyn-2-ol: The enantiomer of this compound, which has the opposite configuration at the chiral center. The two enantiomers may exhibit different biological activities and selectivities in asymmetric synthesis.
4-Phenyl-3-butyn-2-one: The oxidized form of this compound. It lacks the hydroxyl group and has different reactivity and applications.
(2S)-4-Phenyl-3-buten-2-ol: The partially hydrogenated form of this compound. It has a double bond instead of a triple bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its chiral nature and the presence of both a hydroxyl group and a triple bond, which provide diverse opportunities for chemical transformations and applications.
Propriétés
IUPAC Name |
(2S)-4-phenylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOZFNMFSVAZAW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427654 | |
| Record name | ZINC03882637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81555-86-4 | |
| Record name | ZINC03882637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


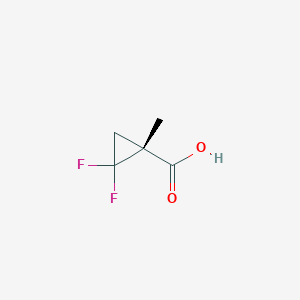
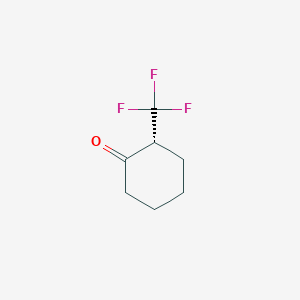
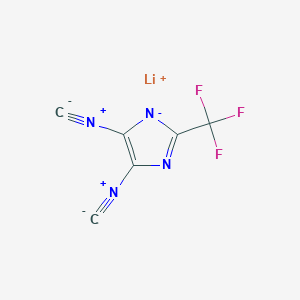
![3-[(R)-2-Oxocyclohexyl]propanenitrile](/img/structure/B8253998.png)

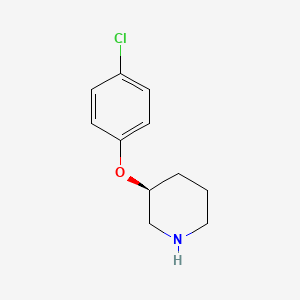
![(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine](/img/structure/B8254010.png)



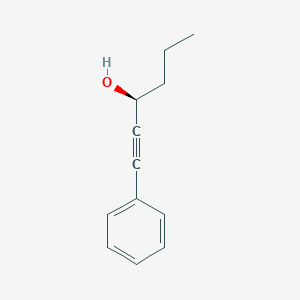
![(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
